molecular formula C20H40N2O3 B12534511 2-Hydroxy-N~1~,N~4~-bis(6-methylheptan-2-yl)butanediamide CAS No. 819850-50-5

2-Hydroxy-N~1~,N~4~-bis(6-methylheptan-2-yl)butanediamide

Katalognummer: B12534511
CAS-Nummer: 819850-50-5
Molekulargewicht: 356.5 g/mol
InChI-Schlüssel: JYNLRQOZTIKXJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-N~1~,N~4~-bis(6-methylheptan-2-yl)butanediamide is a chemical compound with the molecular formula C20H40N2O3 and a molecular weight of 356.543 g/mol . This compound is known for its unique structure, which includes two 6-methylheptan-2-yl groups attached to a butanediamide backbone with a hydroxyl group at the second position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N~1~,N~4~-bis(6-methylheptan-2-yl)butanediamide typically involves the reaction of butanediamide with 6-methylheptan-2-yl groups under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yields and efficiency. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-N~1~,N~4~-bis(6-methylheptan-2-yl)butanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-N~1~,N~4~-bis(6-methylheptan-2-yl)butanediamide has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Hydroxy-N~1~,N~4~-bis(6-methylheptan-2-yl)butanediamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play a crucial role in its binding to target molecules, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 2-Hydroxy-N~1~,N~4~-bis(6-methylheptan-2-yl)butanediamide include:

Uniqueness

What sets this compound apart is its specific structural configuration, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

819850-50-5

Molekularformel

C20H40N2O3

Molekulargewicht

356.5 g/mol

IUPAC-Name

2-hydroxy-N,N'-bis(6-methylheptan-2-yl)butanediamide

InChI

InChI=1S/C20H40N2O3/c1-14(2)9-7-11-16(5)21-19(24)13-18(23)20(25)22-17(6)12-8-10-15(3)4/h14-18,23H,7-13H2,1-6H3,(H,21,24)(H,22,25)

InChI-Schlüssel

JYNLRQOZTIKXJO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCCC(C)NC(=O)CC(C(=O)NC(C)CCCC(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.